molecular formula C12H12FNO B12936958 6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one

6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one

Cat. No.: B12936958
M. Wt: 205.23 g/mol
InChI Key: AQYKLHUITHTXQI-UHFFFAOYSA-N
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Description

6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indolinone moiety with a fluorine atom at the 6’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable indole derivative with a cyclopentanone derivative under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6’-Fluorospiro[cyclopropane-1,3’-indoline]
  • 5’-Fluorospiro[cyclopentane-1,1’-inden]-3’(2’H)-one oxime

Uniqueness

6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom at the 6’ position. This structural feature imparts distinct chemical and biological properties, such as increased stability and potential bioactivity, compared to similar compounds .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluorospiro[1H-indole-3,1'-cyclopentane]-2-one

InChI

InChI=1S/C12H12FNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

AQYKLHUITHTXQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=C(C=C(C=C3)F)NC2=O

Origin of Product

United States

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